molecular formula C13H20N4O2 B2991506 (R)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1289585-45-0

(R)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2991506
CAS No.: 1289585-45-0
M. Wt: 264.329
InChI Key: ACTDYKTUOFPSCD-SNVBAGLBSA-N
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Description

(R)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a pyrimidinylamino substituent at the 3-position and a tert-butyl ester group at the 1-position. This compound is part of a broader class of pyrrolidine-based intermediates used in medicinal chemistry, particularly in the synthesis of kinase inhibitors and enzyme modulators. Its stereochemistry (R-configuration) and functional groups make it a critical building block for drug discovery, enabling precise interactions with biological targets .

Properties

IUPAC Name

tert-butyl (3R)-3-(pyrimidin-2-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-5-10(9-17)16-11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,14,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTDYKTUOFPSCD-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C13H20N4O2
  • Molecular Weight : 264.3235 g/mol
  • CAS Number : [Not specified in sources]

The compound acts primarily as a modulator of retinoid X receptor alpha (RXRα), which plays a crucial role in various cellular processes, including cell proliferation and differentiation. RXRα is implicated in the development of several cancers, making it a target for anticancer therapies. Compounds that can selectively bind and modulate RXRα activity are being explored for their therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, a related compound demonstrated significant antiproliferative effects against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The half-maximal effective concentration (EC50) was reported at 1.68 ± 0.22 µM, indicating potent activity against these cell lines .

Study 1: Synthesis and Evaluation

A study synthesized various pyrimidinylamino derivatives and evaluated their biological activities as RXRα antagonists. Among them, a specific derivative exhibited an IC50 value of less than 10 µM against HepG2 and A549 cells, demonstrating low cytotoxicity to normal cells (IC50 > 100 µM) while effectively inducing apoptosis through RXRα modulation .

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship was analyzed for several pyrimidine-containing compounds. Modifications at the C-4 position of the pyrimidine ring significantly influenced anticancer activity. For example, urea derivatives with specific substitutions showed enhanced antiproliferative effects compared to others .

CompoundR1 SubstituentIC50 (µM)Cell Line
6A4-Pyridyl<10HepG2
6B3-Pyridyl>100Normal
6C2-Pyridyl>100Normal

In Silico Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to RXRα. These studies indicated that the compound could effectively inhibit RXRα transactivation, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

The tert-butyl ester group and pyrrolidine core are conserved across multiple analogs, but substituent variations significantly alter their chemical and biological properties. Key comparisons include:

Compound Name Substituent at 3-Position Molecular Weight Key Applications Synthesis Method
(R)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrimidin-2-ylamino 243.3 (predicted) Kinase inhibitor intermediates, enzyme modulators Tosylation/amination (inferred from methods in )
(R)-3-(2-Aminoacetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354019-55-8) 2-Aminoacetylamino 243.3 Peptide mimics, protease inhibitors Acylation of pyrrolidine precursor
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester Toluene-4-sulfonyloxymethyl 341.4 Leukotriene A4 hydrolase inhibitors Tosylation of hydroxymethyl precursor
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 6-Iodo-3-methoxypyridin-2-yloxy 438.2 Radiolabeled probes, receptor antagonists Nucleophilic substitution

Key Observations :

  • Electronic Effects: The pyrimidin-2-ylamino group in the target compound introduces hydrogen-bonding capability, enhancing interactions with enzyme active sites compared to the sulfonyl or iodo-methoxypyridyl groups .
  • Steric Effects : The bulky tert-butyl ester group improves solubility in organic solvents, a feature shared across analogs .

Computational and Experimental Validation

  • Docking Studies : Tools like AutoDock Vina () could predict binding modes of the target compound with kinases or enzymes, leveraging its pyrimidine moiety for π-π stacking and hydrogen bonding .
  • MDM2-p53 Antagonists : While unrelated structurally, highlights the importance of small-molecule stereochemistry in disrupting protein-protein interactions, a principle applicable to optimizing the R-configuration of the target compound .

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